2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Synthesis, Crystal Structure, and Biological Activity of Novel Sulfoxide Compounds New sulfoxide compounds with 1,2,3-thiadiazole moieties were synthesized, and their structures confirmed through NMR, MS, and elemental analysis. One specific compound, 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfinyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, was examined through a single crystal X-ray diffraction study, indicating moderate biological activities (Min et al., 2015).
Synthesis of 1-Naphthylacetylene Sulfides from 4-(1-Naphthyl)-1,2,3-thiadiazole A study demonstrated the decomposition of 4-(1-Naphthyl)-1,2,3-thiadiazole under specific conditions, leading to the formation of potassium 2-(1-naphthyl)ethynylthiolate. Subsequent treatments led to various alkyl 2-(1-naphthyl)-1-ethynylsulfides, with certain reactions leading to unexpected rearrangements and the formation of isomeric mixtures (Yekhlef et al., 2019).
Electronic and Molecular Interaction Studies
DFT- and post-HF-study on structure and electronic excitation of sulfur diimides A comprehensive study using Hartree–Fock-plus-correlation ab initio quantum chemistry and density functional theory explored the structure and electronic excitation of various organic acyclic and cyclic sulfur diimides. The study delved into electronic charge distribution, bond characteristics, and the resonance structures of these compounds, providing insight into their electronic properties (Strassner & Fabian, 1997).
Influence of temperature and solvents on the molecular interactions of Benzotriazole substituted 1,3,4-thiadiazole derivatives This study evaluated the thermo-acoustical parameters of solutions of specific benzotriazole substituted 1,3,4-thiadiazole derivatives. It investigated how changes in solvent and structural modifications affect various thermodynamic parameters, providing insights into the molecular interactions and properties of these compounds (Godhani et al., 2019).
Applications in Polymer Chemistry
5,10-Diborylated naphtho[1,2-c5,6-c′]bis[1,2,5]thiadiazole as a precursor for high-performance semiconducting polymers
The successful development of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole and its use in synthesizing donor–acceptor copolymers signifies its importance in creating high-performance semiconducting polymers, showcasing the material's potential in advanced electronic applications (Kawashima et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-naphthalen-2-ylsulfinylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-17(12-8-13-14-16-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJLMDJCIXTVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CN=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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